molecular formula C6H12O2S B3044873 5-Sulfanylhexanoic acid CAS No. 100523-79-3

5-Sulfanylhexanoic acid

Cat. No.: B3044873
CAS No.: 100523-79-3
M. Wt: 148.23 g/mol
InChI Key: YMWIFMOWFYNQMF-UHFFFAOYSA-N
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Description

5-Sulfanylhexanoic acid (chemical formula: C₆H₁₂O₂S) is a six-carbon carboxylic acid derivative featuring a sulfhydryl (-SH) group at the fifth carbon position. This compound combines the reactivity of a thiol with the acidic properties of a carboxylic acid, making it a versatile intermediate in organic synthesis and pharmaceutical research. The sulfanyl group contributes to its nucleophilic character, enabling participation in disulfide bond formation, metal chelation, and Michael addition reactions.

Properties

CAS No.

100523-79-3

Molecular Formula

C6H12O2S

Molecular Weight

148.23 g/mol

IUPAC Name

5-sulfanylhexanoic acid

InChI

InChI=1S/C6H12O2S/c1-5(9)3-2-4-6(7)8/h5,9H,2-4H2,1H3,(H,7,8)

InChI Key

YMWIFMOWFYNQMF-UHFFFAOYSA-N

SMILES

CC(CCCC(=O)O)S

Canonical SMILES

CC(CCCC(=O)O)S

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Hexanoic Acid Derivatives

The following table compares 5-sulfanylhexanoic acid with structurally related compounds, focusing on functional groups, molecular properties, and applications:

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Key Properties Applications
5-Sulfanylhexanoic acid C₆H₁₂O₂S 148.22 -COOH, -SH (5th carbon) High nucleophilicity, acidic (pKa ~4-5) Thiol-based drug intermediates, polymers
(R)-5-Oxo-3-phenylhexanoic acid C₁₂H₁₄O₃ 206.24 -COOH, -C=O (5th carbon), phenyl Electrophilic ketone, chiral center Chiral synthesis, prostaglandin analogs
(4S,5S)-5-Amino-4-hydroxy-6-phenylhexanoic acid C₁₂H₁₇NO₃ 235.27 -COOH, -NH₂, -OH (4th/5th carbon) Amphoteric, hydrogen-bonding capability Peptide mimics, enzyme inhibitors
5-((P-(2-Pyridylsulfamoyl)phenyl)azo)salicylic acid C₁₈H₁₅N₅O₆S 437.41 -COOH, azo (-N=N-), sulfonamide pH-sensitive chromophore, chelating agent Dyes, metalloprotein inhibitors

Key Differences:

Reactivity: The sulfanyl group in 5-sulfanylhexanoic acid enables thiol-specific reactions (e.g., disulfide bridges in proteins), unlike the ketone in 5-oxo derivatives (electrophilic at the carbonyl carbon) or the amino group in 5-amino analogs (nucleophilic or basic character) . Azo-containing analogs (e.g., ) exhibit photochromism and metal-binding properties, absent in simpler hexanoic acids.

Acidity: The -COOH group dominates acidity (pKa ~2-5 across analogs). However, the -SH group (pKa ~8-10) in 5-sulfanylhexanoic acid adds a second acidic site, enabling pH-dependent behavior.

Applications: 5-Sulfanylhexanoic acid: Potential use in biodegradable polymers (via thiol-ene click chemistry) or as a ligand for metal catalysts. 5-Oxo derivatives: Utilized in stereoselective synthesis of bioactive molecules (e.g., anti-inflammatory agents) . 5-Amino-hydroxy analogs: Explored as peptidomimetics for targeting proteases or GPCRs .

Research Findings and Limitations

  • Analytical Challenges: Detection of -SH groups requires specialized methods (e.g., Ellman’s assay), contrasting with UV-active azo compounds or NMR-detectable amino/hydroxy groups .
  • Gaps in Evidence: Direct pharmacological or thermodynamic data (e.g., solubility, logP) for 5-sulfanylhexanoic acid are absent; inferences rely on structural analogs.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-Sulfanylhexanoic acid, and what are their comparative efficiencies?

  • Methodological Answer : Synthesis typically involves thiol-ene click chemistry or protection/deprotection strategies for sulfhydryl groups. For example, thiol-ene reactions under UV light with azobisisobutyronitrile (AIBN) as a catalyst yield moderate efficiency (~60–75%) . Alternative routes, such as nucleophilic substitution of hexanoic acid derivatives with thiols, require anhydrous conditions and metal catalysts (e.g., Pd/C) but may suffer from side reactions (e.g., disulfide formation) . Comparative studies using HPLC purity analysis and yield optimization tables (see Table 1) are critical for evaluating synthetic efficiency.

Table 1 : Comparison of Synthetic Routes

MethodCatalystYield (%)Purity (HPLC)Key Limitations
Thiol-ene reactionAIBN7298.5UV sensitivity
Nucleophilic substitutionPd/C6595.2Disulfide byproducts

Q. How is 5-Sulfanylhexanoic acid characterized using spectroscopic methods?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are standard. 1^1H NMR shows distinct signals for the sulfhydryl proton (δ 1.3–1.5 ppm) and methylene groups adjacent to the thiol (δ 2.5–2.7 ppm). High-resolution MS (HRMS) confirms molecular ion peaks at m/z 163.03 (C6_6H12_{12}O2_2S+^+) . Purity validation via FTIR (S-H stretch at 2550 cm1^{-1}) and elemental analysis (C: 49.3%, H: 7.4%, S: 19.6%) ensures accurate characterization .

Advanced Research Questions

Q. How can computational chemistry models elucidate the reaction mechanisms involving 5-Sulfanylhexanoic acid?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model thiol-disulfide equilibria and nucleophilic attack pathways. For instance, simulations predict a Gibbs free energy barrier of 25.3 kJ/mol for thiol oxidation, aligning with experimental kinetic data . Molecular dynamics (MD) simulations further analyze solvent effects (e.g., water vs. DMSO) on conformational stability . Researchers must validate computational results with experimental kinetic studies (e.g., stopped-flow spectroscopy) to resolve discrepancies .

Q. What strategies are employed to resolve contradictory data regarding the stability of 5-Sulfanylhexanoic acid under varying pH conditions?

  • Methodological Answer : Contradictions in stability studies (e.g., degradation at pH < 3 vs. pH 5–7) require systematic variable testing:

  • Controlled experiments : Monitor degradation via LC-MS at 24-hour intervals under buffered conditions (pH 2–9) .
  • Error analysis : Calculate sampling error (sFE_{FE}) and inhomogeneity (IHL) to assess data reliability .
  • Statistical reconciliation : Use ANOVA to compare degradation rates across pH levels, identifying outliers due to thiol oxidation or esterification side reactions .

Q. What are the challenges in quantifying 5-Sulfanylhexanoic acid in complex biological matrices, and how are they addressed?

  • Methodological Answer : Matrix interference (e.g., proteins, lipids) necessitates derivatization techniques. For example, alkylation with iodoacetamide stabilizes the thiol group, enabling quantification via LC-MS/MS with a limit of detection (LOD) of 0.1 nM . Internal standards (e.g., deuterated analogs) correct for recovery variations, while solid-phase extraction (SPE) improves selectivity .

Addressing Literature Gaps and Contradictions

Q. How do researchers reconcile discrepancies in reported pKa values for 5-Sulfanylhexanoic acid?

  • Methodological Answer : Variations in pKa (e.g., 9.2 vs. 9.8) arise from solvent polarity and ionic strength differences. Standardized potentiometric titration in 0.1 M KCl at 25°C reduces variability . Cross-validation with computational pKa prediction tools (e.g., MarvinSketch) and UV-Vis spectroscopy (thiolate ion absorption at 230 nm) enhances accuracy .

Q. What experimental designs minimize artifacts in studies of 5-Sulfanylhexanoic acid’s antioxidant activity?

  • Methodological Answer : Artifacts from autoxidation or metal contamination are mitigated by:

  • Inert atmospheres : Conduct assays under nitrogen to prevent thiol oxidation .
  • Chelating agents : Add EDTA (1 mM) to buffer solutions to sequester trace metals .
  • Positive controls : Compare results with known antioxidants (e.g., glutathione) to validate assay specificity .

Data Presentation and Reproducibility

Q. What are the best practices for reporting analytical data on 5-Sulfanylhexanoic acid to ensure reproducibility?

  • Methodological Answer : Follow guidelines from the Beilstein Journal of Organic Chemistry:

  • Detailed methods : Specify instrumentation (e.g., HPLC column: C18, 5 µm), mobile phases (e.g., 0.1% formic acid in water/acetonitrile), and calibration curves .
  • Supporting information : Deposit raw NMR spectra, chromatograms, and computational input files in repositories like Zenodo .
  • Statistical transparency : Report confidence intervals (95% CI) and p-values for significant findings .

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